
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine is a heterocyclic compound that contains bromine, nitro, and trifluoromethoxy functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(trifluoromethoxy)pyridine, followed by nitration and subsequent amination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-bromo-3-(trifluoromethoxy)pyridin-2-amine, while substitution of the bromine atom can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the nitro and bromine groups can modulate its reactivity and stability . The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline: Similar structure but with an aniline group instead of a pyridine ring.
6-Bromo-3-(trifluoromethoxy)pyridin-2-amine: Lacks the nitro group, which can affect its reactivity and applications.
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde: Contains an aldehyde group, which can introduce different chemical properties and reactivity.
Uniqueness
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the nitro and bromine groups provide sites for further functionalization.
Properties
Molecular Formula |
C6H3BrF3N3O3 |
|---|---|
Molecular Weight |
302.01 g/mol |
IUPAC Name |
6-bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H3BrF3N3O3/c7-3-1-2(13(14)15)4(5(11)12-3)16-6(8,9)10/h1H,(H2,11,12) |
InChI Key |
CPBHLTRSXBADLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Br)N)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


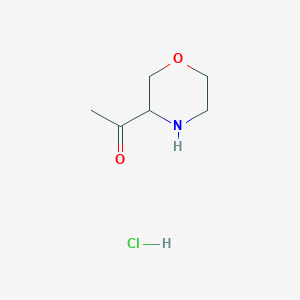
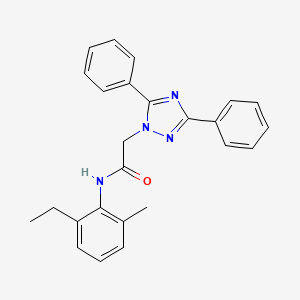
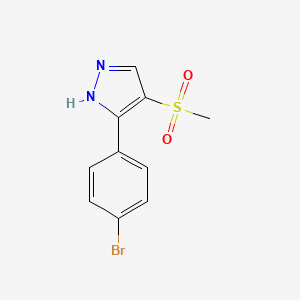
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)



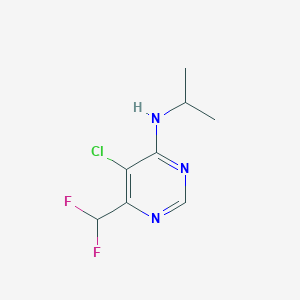

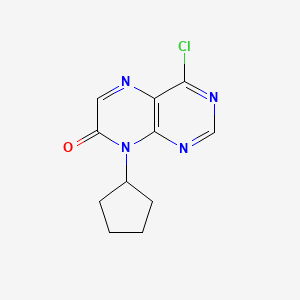
![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)
![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)

